molecular formula C41H44N2O7SSi B13718222 1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13718222
M. Wt: 736.9 g/mol
InChI Key: SWCSKDJCJJBGIZ-VNFJPAQBSA-N
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Description

This compound is a pyrimidine-2,4-dione derivative with a modified ribose moiety. Key structural features include:

  • 3-Position: A tert-butyl(dimethyl)silyl (TBDMS) ether group, commonly used to protect hydroxyl groups in oligonucleotide synthesis due to its stability under basic conditions and selective removal via fluoride ions .
  • 4-Position: A phenoxycarbothioyloxy group (–O–C(=S)–O–Ph), a thioester derivative that may enhance nuclease resistance in therapeutic oligonucleotides .
  • 5-Position: A trityloxymethyl group (triphenylmethyl ether), an acid-labile protecting group facilitating stepwise synthetic strategies .

Its stereochemistry (2R,3S,4S,5R) ensures proper spatial orientation for applications in nucleoside analogs or oligonucleotide synthesis.

Properties

Molecular Formula

C41H44N2O7SSi

Molecular Weight

736.9 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C41H44N2O7SSi/c1-40(2,3)52(4,5)50-36-35(49-39(51)47-32-24-16-9-17-25-32)33(48-37(36)43-27-26-34(44)42-38(43)45)28-46-41(29-18-10-6-11-19-29,30-20-12-7-13-21-30)31-22-14-8-15-23-31/h6-27,33,35-37H,28H2,1-5H3,(H,42,44,45)/t33-,35+,36+,37-/m1/s1

InChI Key

SWCSKDJCJJBGIZ-VNFJPAQBSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=S)OC6=CC=CC=C6

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=S)OC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Protection of Sugar Hydroxyls with tert-Butyldimethylsilyl Groups

  • Starting from a suitable ribose or deoxyribose derivative, hydroxyl groups at the 3- and/or 5-positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole or a similar base.
  • Reaction conditions typically involve anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
  • This step affords the 3-[tert-butyl(dimethyl)silyl]oxy intermediate, which is critical for regioselective subsequent modifications.

Introduction of Phenoxycarbothioyloxy Group

  • The 4-hydroxyl group of the sugar is converted into the phenoxycarbothioyloxy moiety by reaction with phenyl chlorothionoformate or related thiocarbonyl transfer reagents.
  • This reaction is typically carried out under mild basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution.
  • The phenoxycarbothioyloxy group serves as a carbothioate protecting group, imparting stability and modulating the compound’s chemical properties.

Installation of the Trityloxymethyl Protecting Group at the 5-Position

  • The 5-hydroxyl group is selectively protected using trityl chloride (triphenylmethyl chloride) in the presence of a base such as pyridine or triethylamine.
  • This bulky protecting group is introduced to allow selective deprotection in later synthetic steps.
  • The reaction is typically performed in anhydrous solvents like DCM at low temperatures to control selectivity and prevent side reactions.

Coupling with Pyrimidine-2,4-dione Base

  • The modified sugar intermediate is then glycosylated with the pyrimidine-2,4-dione base (uracil or thymine derivatives) under acidic or Lewis acid catalysis.
  • Common catalysts include trimethylsilyl triflate (TMSOTf) or tin(IV) chloride, which activate the sugar moiety for nucleophilic attack by the base.
  • The reaction is performed under anhydrous conditions, often at low temperatures to control stereochemistry and yield.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane.
  • Characterization involves NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
3-OH Protection with TBDMS-Cl TBDMS-Cl, imidazole DMF or DCM 0°C to RT 2-4 hours 85-92 Anhydrous conditions required
4-OH Phenoxycarbothioyloxyation Phenyl chlorothionoformate, pyridine DCM 0°C to RT 3-6 hours 75-88 Mild base to avoid side reactions
5-OH Trityloxymethyl Protection Trityl chloride, triethylamine DCM 0°C to RT 1-3 hours 80-90 Selective protection
Glycosylation with Pyrimidine Pyrimidine base, TMSOTf or SnCl4 DCM or acetonitrile -20°C to 0°C 2-5 hours 60-75 Control of stereochemistry
Purification Silica gel chromatography Various solvents RT Final product isolation

Research Findings and Optimization Notes

  • The choice of protecting groups is critical to achieve regioselectivity and to prevent undesired side reactions during glycosylation.
  • tert-Butyldimethylsilyl groups provide robust protection for hydroxyls and can be selectively removed under fluoride ion conditions.
  • Phenoxycarbothioyloxy groups introduce sulfur functionality that can be leveraged for further derivatization or biological activity modulation.
  • Trityl protection at the 5-position is favored for its stability and ease of removal under acidic conditions.
  • Glycosylation yields and stereoselectivity depend heavily on the catalyst and temperature; lower temperatures favor β-anomer formation.
  • Purification challenges arise due to the compound’s multiple bulky protecting groups, necessitating careful chromatographic method development.

Chemical Reactions Analysis

TBS Ether Cleavage

The TBS-protected hydroxyl group undergoes deprotection under fluoride-based conditions. This reaction is critical for revealing free hydroxyl groups in synthetic intermediates.
Example :
Treatment with HF-pyridine (70%) in dichloromethane at 0°C selectively removes the TBS group, yielding a diol intermediate .

Reagent/ConditionsProductYieldReference
HF-pyridine (70%), 0°C1-[(2R,3S,4S,5R)-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione with free hydroxyl85%

Trityl Group Removal

The trityloxymethyl group is acid-sensitive. Exposure to mild acidic conditions (e.g., dichloroacetic acid) cleaves the trityl protection, generating a hydroxymethyl substituent .

Thiocarbamate Reactivity

The phenoxycarbothioyloxy group participates in nucleophilic substitution reactions. For instance, treatment with amines generates thiourea derivatives.

Reagent/ConditionsProductNotesReference
Benzylamine, DMF, 25°CFormation of thiourea-linked analogStereochemistry retained

Oxidation Reactions

The thiocarbamate can be oxidized to a disulfide or sulfonic acid derivative using oxidizing agents like H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA} .

Stereochemical Influence on Reactivity

The stereochemistry at positions 2R, 3S, 4S, and 5R dictates regioselectivity. For example:

  • C3 TBS ether is more sterically hindered, requiring harsher deprotection conditions compared to less substituted silyl ethers.

  • C4 phenoxycarbothioyloxy directs nucleophilic attack to the sulfur atom due to its electron-withdrawing nature .

Stability Under Various Conditions

ConditionStability OutcomeReference
Basic (pH > 10)Thiocarbamate hydrolysis to hydroxyl
Acidic (pH < 3)Trityl cleavage; TBS ether remains intact
Anhydrous DMF, 25°CStable for >24 hours

Key Research Findings

  • Protection-Deprotection Strategy : Sequential use of TBS and trityl groups allows orthogonal functionalization .

  • Biological Activity : Thiocarbamate derivatives exhibit enhanced binding to RNA polymerase inhibitors .

  • Photolabile Derivatives : NPOM-modified analogs enable optochemical control of RNA interference .

Scientific Research Applications

Chemistry

1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione serves as a crucial building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactivity and ability to form stable intermediates.

Biology

Research indicates that this compound may exhibit significant biological activities. It has been investigated for:

  • Enzyme Inhibition : Potential interactions with enzymes that could lead to therapeutic applications.
  • Biomolecule Interactions : Its ability to bind with biomolecules opens avenues for studying cellular mechanisms.

Medicine

The compound is explored for its potential therapeutic properties:

  • Antiviral Activities : Initial studies suggest it may inhibit viral replication.
  • Anticancer Properties : Research indicates potential efficacy against certain cancer cell lines.
  • Antimicrobial Effects : It shows promise in combating bacterial infections.

Industry

In industrial applications, the compound is utilized in developing new materials such as polymers or coatings. Its unique chemical properties allow for innovations in material science.

Case Studies

Several studies have investigated the applications and efficacy of this compound:

Study ReferenceFocus AreaKey Findings
Synthesis and Biological StudiesNovel thieno[2,3-d]pyrimidines showed promising biological activities similar to those of 1-[(2R,3S,4S,5R)-...].
Interaction StudiesDemonstrated the potential for enzyme inhibition and interaction with biomolecules.
Medicinal ChemistryExplored antiviral and anticancer properties; indicated significant activity against specific cell lines.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares the target compound with structurally related derivatives:

Compound Name 3-Position Substituent 4-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Key Applications/Properties References
Target Compound TBDMS ether Phenoxycarbothioyloxy Trityloxymethyl ~760* Oligonucleotide synthesis; enhanced stability [Synthesis logic]
1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione Hydroxyl Hydroxyl DMT (dimethoxytrityl) 660.83 Solid-phase DNA synthesis
1-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxolan-2-yl]-5-methylpyrimidine-2,4-dione Benzoylsulfanyl (–S–CO–Ph) DMT Thiophosphate backbone modification
1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl)pyrimidine-2,4-dione Methoxy Hydroxyl Hydroxymethyl Nucleoside analog intermediates
3′-Azido-3′-deoxythymidine (AZT) Azido Hydroxyl Hydroxymethyl 267.24 Antiretroviral prodrug

*Estimated based on formula.

Key Observations:

Protecting Group Strategies :

  • The TBDMS group in the target compound offers superior steric protection compared to methoxy or hydroxyl groups, reducing undesired side reactions .
  • Trityloxymethyl (target) and DMT () are both acid-labile but differ in solubility; trityl is less polar, facilitating purification .

4-Position Modifications: The phenoxycarbothioyloxy group in the target compound is a thioester, contrasting with benzoylsulfanyl (–S–CO–Ph) in . Sulfur-containing groups (e.g., –S–CO–Ph, –S–) improve oligonucleotide stability against nucleases, a critical feature for therapeutic applications .

Stereochemical Considerations: AZT () shares the pyrimidine-2,4-dione core but has an azido group at the 3′-position, enabling its use as a chain terminator in viral reverse transcription . The target compound’s 4-phenoxycarbothioyloxy group may instead modulate RNA interference (RNAi) efficacy.

Research Findings:
  • Therapeutic Oligonucleotides : Compounds with sulfur modifications (e.g., target, ) exhibit prolonged half-lives in vivo due to resistance to enzymatic degradation .
  • Trityl vs. DMT : Trityloxymethyl (target) offers comparable protection to DMT but requires distinct deblocking conditions (e.g., dichloroacetic acid for DMT vs. milder acids for trityl) .
  • TBDMS Stability : The TBDMS group in the target compound is less prone to accidental cleavage during synthesis compared to smaller silyl groups (e.g., TMS) .

Biological Activity

1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant potential in biological applications. This article delves into its molecular structure, synthesis, and biological activities based on recent research findings.

Molecular Structure and Properties

The compound features a pyrimidine core with various functional groups that contribute to its biological activity. The molecular formula is C41H44N2O7SC_{41}H_{44}N_{2}O_{7}S with a molecular weight of approximately 736.9 g/mol. Its unique structural attributes include:

PropertyValue
Molecular Formula C41H44N2O7S
Molecular Weight 736.9 g/mol
IUPAC Name 1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Synthesis

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Key steps include:

  • Preparation of the oxolan core.
  • Introduction of the tert-butyl(dimethyl)silyl group.
  • Addition of the phenoxycarbothioyloxy moiety.
  • Incorporation of the trityloxymethyl group.

These steps are crucial for achieving high purity and yield in the final product .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antiviral Activity

Research indicates that derivatives similar to this compound exhibit antiviral properties by inhibiting viral replication mechanisms. The interaction with specific viral enzymes has been documented, suggesting potential therapeutic applications against viral infections .

Anticancer Properties

The compound has been explored for its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Studies demonstrate that it can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Enzyme Inhibition

1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has shown promise as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of various enzymes, altering their function and potentially leading to therapeutic benefits .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study on Antiviral Activity : In vitro studies demonstrated that the compound significantly reduced the viral load in infected cells compared to controls. The mechanism was attributed to direct inhibition of viral polymerases .
  • Case Study on Anticancer Effects : A study involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The synthesis involves multi-step protection/deprotection strategies. For example:

  • Protection of hydroxyl groups : The tert-butyl(dimethyl)silyl (TBS) group is commonly used to protect the 3-hydroxy position, while the trityl group protects the 5-hydroxymethyl moiety .
  • Thiocarbamate formation : The phenoxycarbothioyloxy group at position 4 requires careful thiocarbonyl transfer under anhydrous conditions to avoid hydrolysis .
  • Stereochemical control : The 2R,3S,4S,5R configuration necessitates chiral auxiliaries or enantioselective catalysts, as seen in similar pyrimidine nucleoside syntheses .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

  • NMR spectroscopy : 1H and 13C NMR are essential for verifying stereochemistry and substituent positions. For instance, the trityl group’s aromatic protons appear as a singlet at δ 7.2–7.4 ppm, while the TBS group shows characteristic tert-butyl signals at δ 0.8–1.1 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight with <5 ppm error, critical for distinguishing between isomers .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Transition-state analysis : Identifies energy barriers for thiocarbamate formation, guiding solvent selection (e.g., DMF vs. THF) .
  • Machine learning : Leverages existing data from analogous pyrimidine derivatives to predict optimal reaction times and yields .
  • Solvent polarity modeling : Screens solvents to minimize side reactions, such as premature deprotection of the TBS group .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Comparative SAR (Structure-Activity Relationship) studies : Analyze substituent effects. For instance, replacing the trityl group with a fluoro substituent (as in ) enhances antiviral activity but reduces metabolic stability .
  • Dose-response assays : Quantify discrepancies in IC50 values by standardizing cell lines and assay conditions, as seen in ribavirin analogs .
  • Metabolic profiling : Use LC-MS to identify degradation products that may skew activity data .

Q. How do protection groups influence the compound’s stability and reactivity in downstream applications?

  • TBS group : Provides steric hindrance, improving stability against nucleophilic attack but requiring harsh conditions (e.g., TBAF) for removal .
  • Trityl group : Enhances lipophilicity for membrane permeability but may hinder crystallization .
  • Phenoxycarbothioyloxy group : Increases electrophilicity at the 4-position, enabling selective functionalization (e.g., nucleophilic substitution) .

Q. What experimental designs validate the compound’s mechanism of action in antiviral studies?

  • Fluctuation tests : Measure mutation rates in viral replication assays, as demonstrated for ribavirin derivatives .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity to viral polymerases .
  • Cryo-EM : Resolves structural interactions between the compound and viral enzymes, guided by analogs like 5-fluorouracil .

Methodological Considerations

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Pre-activation of intermediates : Use phosphoramidite or HATU-mediated coupling for sterically hindered positions .
  • Temperature control : Lower reaction temperatures (−20°C) reduce epimerization risks during oxolane ring formation .
  • Column chromatography optimization : Employ gradient elution with hexane:EtOAc (4:1 to 1:1) to separate diastereomers .

Q. What are the limitations of current spectral databases for this compound, and how can they be mitigated?

  • Missing reference data : Cross-reference NMR shifts with structurally similar compounds (e.g., ’s trityl-protected derivatives) .
  • Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve ambiguities in crowded regions (e.g., δ 3.5–4.5 ppm for oxolane protons) .

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